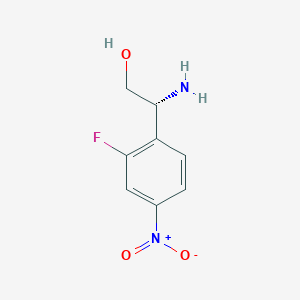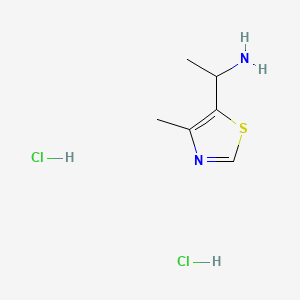
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride typically involves the reaction of 4-methylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
化学反应分析
Types of Reactions: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. This leads to the inhibition of cell growth and eventual cell death .
相似化合物的比较
1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol: This compound shares a similar thiazole structure but differs in its functional groups.
2-Acetylthiazoline: Another thiazole derivative with distinct chemical properties and applications.
Imidazole Derivatives: These compounds also contain nitrogen in their ring structure and exhibit similar biological activities.
Uniqueness: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its stability and solubility, making it particularly useful in various applications .
属性
分子式 |
C6H12Cl2N2S |
|---|---|
分子量 |
215.14 g/mol |
IUPAC 名称 |
1-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4(7)6-5(2)8-3-9-6;;/h3-4H,7H2,1-2H3;2*1H |
InChI 键 |
IVPIFYJLJVHGHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C(C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


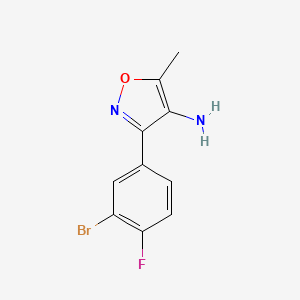
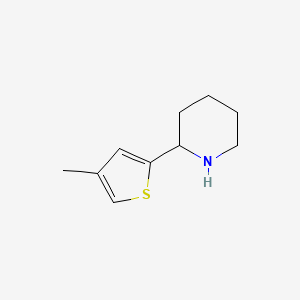
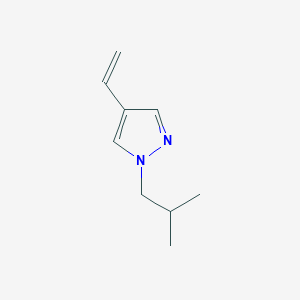
![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
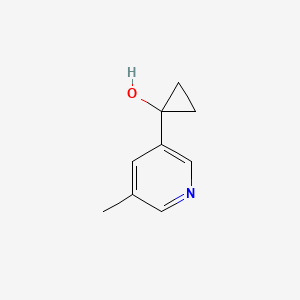
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)

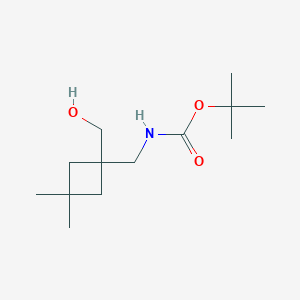
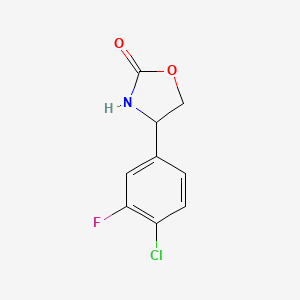
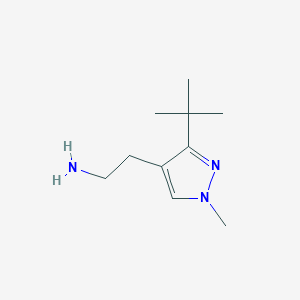
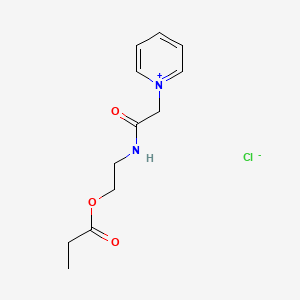
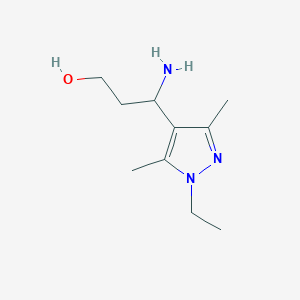
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
